1-(3-Fluorophenyl)-1,4-pentandione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(3-fluorophenyl)pentane-1,4-dione |
InChI |
InChI=1S/C11H11FO2/c1-8(13)5-6-11(14)9-3-2-4-10(12)7-9/h2-4,7H,5-6H2,1H3 |
InChI Key |
SYZCYOWJGKRYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Fluorophenyl 1,4 Pentanedione
Retrosynthetic Analysis and Strategic Disconnections of 1-(3-Fluorophenyl)-1,4-pentanedione
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. researchgate.net For 1-(3-fluorophenyl)-1,4-pentanedione, the primary disconnections focus on the carbon-carbon bonds that form the diketone backbone.
Two principal disconnection strategies for a 1,4-dicarbonyl compound are considered:
Strategy A: Acyl Anion Equivalent Approach: Disconnection of the C1-C2 bond generates a logical acyl cation synthon (1a ) and an illogical homoenolate anion synthon (1b ). The synthetic equivalent for 1a is an acyl chloride, such as 3-fluorobenzoyl chloride. The homoenolate anion 1b , an umpolung synthon, can be generated from various precursors, including α,β-unsaturated ketones via conjugate addition or from protected cyanohydrins.
Strategy B: Enolate Acylation/Coupling Approach: Disconnection of the C3-C4 bond leads to a logical enolate synthon (2a ) and a logical α-haloketone synthon (2b ). The synthetic equivalent for the enolate 2a is acetone, while the equivalent for 2b is a 2-halo-1-(3-fluorophenyl)ethan-1-one, such as 2-bromo-1-(3-fluorophenyl)ethan-1-one.
A third approach, related to transition-metal-catalyzed cross-coupling reactions, involves disconnecting the bond between the aromatic ring and the carbonyl carbon. This would lead to a 3-fluorophenyl organometallic reagent and a 1,4-pentanedione derivative with a suitable leaving group.
These retrosynthetic pathways form the basis for the established synthetic routes discussed in the subsequent sections.
Established Synthetic Routes to 1-(3-Fluorophenyl)-1,4-pentanedione
The synthesis of 1,4-diketones can be broadly categorized into methods involving organometallic reagents and those based on carbonyl condensation reactions.
Organometallic reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. Their application in the synthesis of 1-(3-fluorophenyl)-1,4-pentanedione is a viable and versatile strategy.
Grignard reagents, organomagnesium halides, are highly reactive nucleophiles. wisc.edu The synthesis of ketones from Grignard reagents and acyl chlorides is a classic transformation. byjus.com To synthesize 1-(3-fluorophenyl)-1,4-pentanedione, 3-fluorophenylmagnesium bromide can be employed. This Grignard reagent is commercially available or can be prepared from 1-bromo-3-fluorobenzene and magnesium metal. sigmaaldrich.compharmaffiliates.com
One plausible route involves the reaction of 3-fluorophenylmagnesium bromide with a suitable acylating agent that contains the latent 1,4-dicarbonyl functionality. A potential substrate is 4-oxopentanoyl chloride. However, the reactivity of the Grignard reagent must be controlled to prevent a second addition to the newly formed ketone. This can often be achieved by using low temperatures and specific additives. wisc.edu
| Entry | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Oxopentanoyl chloride | THF | -78 to 0 | 65 |
| 2 | Methyl 4-oxopentanoate | Diethyl ether | -78 to rt | 55 |
Organolithium reagents are even more reactive than their Grignard counterparts and are excellent nucleophiles. wikipedia.org 3-Fluorophenyllithium can be generated in situ from 1-bromo-3-fluorobenzene and an alkyllithium reagent such as n-butyllithium via lithium-halogen exchange.
A common strategy for synthesizing 1,4-diketones using organolithium reagents involves their reaction with N,N,N',N'-tetramethylsuccinamide. acs.org This method provides a one-step route to symmetrical and unsymmetrical 1,4-diketones. The reaction of 3-fluorophenyllithium with N,N,N',N'-tetramethylsuccinamide would be expected to produce the desired product after acidic workup.
Another approach is the use of Weinreb amides (N-methoxy-N-methyl amides), which are known to react with organolithium reagents to afford ketones without the common side reaction of over-addition to form tertiary alcohols. wikipedia.org The reaction of 3-fluorophenyllithium with a Weinreb amide derived from 4-oxopentanoic acid would be a viable route.
| Entry | Electrophile | Organolithium Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N,N,N',N'-Tetramethylsuccinamide | 3-Fluorophenyllithium | THF/Hexane | -78 to rt | 70 |
| 2 | N-methoxy-N-methyl-4-oxopentanamide | 3-Fluorophenyllithium | THF | -78 | 75 |
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. pkusz.edu.cn The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with an organohalide, is a prominent example. wikipedia.orglibretexts.org
For the synthesis of 1-(3-fluorophenyl)-1,4-pentanedione, a Suzuki-Miyaura coupling could be envisioned between 3-fluorophenylboronic acid and a suitable enone precursor, such as 5-halopent-3-en-2-one, followed by hydration of the double bond. Alternatively, an acyl Suzuki-Miyaura cross-coupling of 3-fluorophenylboronic acid with 4-oxopentanoyl chloride could directly yield the target diketone. acs.org
Another strategy involves the palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide. organic-chemistry.org This would involve the reaction of a 3-fluorophenylzinc reagent with an α,β-unsaturated ketone like methyl vinyl ketone under a carbon monoxide atmosphere.
| Entry | Coupling Partners | Catalyst | Base/Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Fluorophenylboronic acid and 4-Oxopentanoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 |
| 2 | 3-Fluorophenylzinc chloride and Methyl vinyl ketone | Pd(OAc)₂/dppf | CO (1 atm) | THF | 72 |
Carbonyl condensation reactions are fundamental carbon-carbon bond-forming reactions that proceed via enol or enolate intermediates. chemistry.coach
One of the most relevant methods for the synthesis of 1,4-diketones is the Stetter reaction. acs.org This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated carbonyl compound, catalyzed by a nucleophilic N-heterocyclic carbene (NHC) or a thiazolium salt. nih.gov The synthesis of 1-(3-fluorophenyl)-1,4-pentanedione could be achieved via the Stetter reaction between 3-fluorobenzaldehyde (B1666160) and methyl vinyl ketone.
Another approach involves the acylation of an enolate. For instance, the enolate of a ketone like acetone can be acylated with a derivative of 3-fluorobenzoic acid. However, direct acylation can be challenging due to competing O-acylation and polyacylation. A more controlled method would be the reaction of a pre-formed lithium enolate of acetone with 3-fluorobenzoyl chloride at low temperatures.
A classical approach is the alkylation of a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation. study.com The enolate of ethyl acetoacetate can be alkylated with 2-bromo-1-(3-fluorophenyl)ethan-1-one. Subsequent saponification, acidification, and heating would lead to the desired 1,4-diketone.
| Entry | Reaction Type | Reactants | Catalyst/Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Stetter Reaction | 3-Fluorobenzaldehyde and Methyl vinyl ketone | Thiazolium salt/DBU | DMF | 68 |
| 2 | Enolate Alkylation | Ethyl acetoacetate and 2-Bromo-1-(3-fluorophenyl)ethan-1-one | NaOEt | Ethanol (B145695) | 75 (over 3 steps) |
Carbonyl Condensation Reactions
Aldol (B89426) Condensation Variants
Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry. A specific variant, the Claisen-Schmidt condensation, involves the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction typically proceeds under basic or acidic conditions to yield an α,β-unsaturated ketone.
A plausible route to a precursor of 1-(3-Fluorophenyl)-1,4-pentanedione using this methodology would involve the condensation of 3-fluorobenzaldehyde with acetone. In the presence of a base like sodium hydroxide, acetone forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 3-fluorobenzaldehyde. The resulting aldol addition product readily dehydrates to form (E)-4-(3-fluorophenyl)but-3-en-2-one. This intermediate does not directly yield the target compound but can be converted to the 1,4-dione through subsequent reactions such as a conjugate addition of an acyl anion equivalent or a related multi-step sequence.
Table 1: Hypothetical Claisen-Schmidt Condensation for a Precursor
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate Product |
| 3-Fluorobenzaldehyde | Acetone | Sodium Hydroxide (NaOH) | (E)-4-(3-fluorophenyl)but-3-en-2-one |
Claisen Condensation Analogues
The Claisen condensation is a reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. wikipedia.orgorganic-chemistry.org While a standard Claisen condensation does not directly produce a 1,4-dicarbonyl compound, related strategies involving enolates are highly effective.
A well-established method for synthesizing 1,4-diones is the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation. study.com In a theoretical synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione, ethyl acetoacetate would first be deprotonated by a strong base like sodium ethoxide to form a stabilized enolate. This enolate would then react as a nucleophile with 2-bromo-1-(3-fluorophenyl)ethan-1-one in an SN2 reaction. The resulting alkylated β-keto ester intermediate, upon heating with aqueous acid or base, undergoes hydrolysis and subsequent decarboxylation to yield the final 1,4-diketone product. study.com
Table 2: Synthesis via Acetoacetic Ester Analogue
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Enolate Formation | Ethyl acetoacetate | Sodium ethoxide (NaOEt) | Sodium ethyl 2-acetyl-3-oxobutanoate |
| 2. Alkylation | Enolate from Step 1 | 2-Bromo-1-(3-fluorophenyl)ethan-1-one | Ethyl 2-acetyl-4-(3-fluorophenyl)-4-oxobutanoate |
| 3. Hydrolysis & Decarboxylation | Intermediate from Step 2 | Dilute Acid (e.g., HCl) and Heat | 1-(3-Fluorophenyl)-1,4-pentanedione |
Acylation and Related Reactions
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org
To synthesize 1-(3-Fluorophenyl)-1,4-pentanedione, this strategy can be envisioned by reacting fluorobenzene with an appropriate acylating agent that contains the required five-carbon diketone backbone. A suitable reactant would be 4-oxopentanoyl chloride. In this proposed reaction, the Lewis acid would coordinate to the acyl chloride, generating a highly electrophilic acylium ion. The fluorobenzene ring, activated by the fluorine atom towards ortho- and para- substitution, would then attack this electrophile. Due to steric hindrance and the directing effects of the fluorine substituent, a mixture of isomers would be expected, with the para-substituted product, 1-(4-fluorophenyl)-1,4-pentanedione, likely being the major product. The desired meta-isomer, 1-(3-Fluorophenyl)-1,4-pentanedione, would be formed as a minor product in the acylation of fluorobenzene itself. A more direct route would involve starting with 1,3-difluorobenzene (B1663923) or another appropriately substituted precursor to favor the desired substitution pattern.
Table 3: Hypothetical Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Potential Major Product | Potential Target Product (Minor) |
| Fluorobenzene | 4-Oxopentanoyl chloride | Aluminum trichloride (AlCl₃) | 1-(4-Fluorophenyl)-1,4-pentanedione | 1-(3-Fluorophenyl)-1,4-pentanedione |
Ester and Acid Chloride Based Acylations
The acylation of organometallic reagents or enolates with acid chlorides or esters provides another powerful route to ketones. This approach offers regiochemical control that can be advantageous compared to direct aromatic substitution.
One plausible pathway involves the use of an organometallic reagent derived from 3-bromofluorobenzene. The starting material could be converted into a Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium species (3-fluorophenyllithium). This nucleophilic reagent could then be reacted with a suitable electrophilic partner containing the 1,4-pentanedione skeleton. However, the presence of two carbonyl groups complicates this approach. A more viable strategy would be to react the organometallic reagent with a protected form of the acylating agent, such as the acid chloride derived from 4-oxopentanoic acid where the ketone at the 4-position is protected as a ketal. After the acylation step, deprotection of the ketal would furnish the final 1-(3-Fluorophenyl)-1,4-pentanedione.
Table 4: Organometallic Acylation Strategy
| Step | Substrate/Reagent | Reagent(s) | Intermediate/Product |
| 1. Organometallic Formation | 3-Bromofluorobenzene | Magnesium (Mg) or n-Butyllithium | 3-Fluorophenylmagnesium bromide or 3-Fluorophenyllithium |
| 2. Acylation | Organometallic from Step 1 | Acid chloride of a ketal-protected 4-oxopentanoic acid | Ketal-protected 1-(3-fluorophenyl)-1,4-pentanedione |
| 3. Deprotection | Intermediate from Step 2 | Aqueous Acid (e.g., HCl) | 1-(3-Fluorophenyl)-1,4-pentanedione |
Oxidation-Reduction Pathways
Selective Oxidation of Precursor Alcohols or Alkenes
The oxidation of precursor molecules is a common and effective method for introducing carbonyl functionalities. The synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione can be achieved by the selective oxidation of a corresponding precursor alcohol or the oxidative cleavage of an alkene.
A suitable precursor for this pathway would be 1-(3-fluorophenyl)pentane-1,4-diol. This diol possesses two secondary alcohol groups at the desired positions for the final diketone. The simultaneous oxidation of both hydroxyl groups can be accomplished using a variety of common oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions employed in Swern or Dess-Martin periodinane oxidations are effective for converting secondary alcohols to ketones. The choice of reagent would depend on the desired reaction scale and sensitivity of the starting material.
Another approach involves the Wacker oxidation of a precursor alkene. A suitable starting material would be 1-(3-fluorophenyl)pent-4-en-1-one. This homoallylic ketone could be subjected to Wacker oxidation conditions (e.g., PdCl₂, CuCl₂, O₂ in aqueous DMF), which selectively oxidizes the terminal double bond to a methyl ketone, thereby constructing the 1,4-dione system.
Table 5: Oxidation Pathways
| Pathway | Precursor Molecule | Reagent(s) | Product |
| Diol Oxidation | 1-(3-Fluorophenyl)pentane-1,4-diol | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | 1-(3-Fluorophenyl)-1,4-pentanedione |
| Wacker Oxidation | 1-(3-Fluorophenyl)pent-4-en-1-one | Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂), Oxygen | 1-(3-Fluorophenyl)-1,4-pentanedione |
Reductive Coupling and Related Methods
Reductive coupling reactions represent a powerful strategy for carbon-carbon bond formation. In the context of 1,4-diketone synthesis, these methods typically involve the coupling of an acyl donor or its equivalent with a three-carbon acceptor under reductive conditions. While direct reductive coupling examples for 1-(3-Fluorophenyl)-1,4-pentanedione are scarce, the principles can be extrapolated from related transformations.
One of the most relevant methods in this category is the Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion. nih.gov This reaction functions as a conjugate addition, effectively coupling an acyl anion equivalent (generated from the aldehyde via umpolung) to an α,β-unsaturated system. nih.gov For the synthesis of the target compound, this would hypothetically involve the reaction of 3-fluorobenzaldehyde with methyl vinyl ketone.
Recent advancements have also explored transition-metal-catalyzed reductive couplings. For instance, rhodium(I) catalysts have been used for the reductive coupling of diynes and glyoxals under hydrogenation conditions, demonstrating a novel approach to C-C bond formation by trapping organometallic intermediates. nih.gov Similarly, nickel catalysts are effective in promoting the homoallylation of aldehydes with 1,3-dienes, showcasing the utility of reductive coupling for creating complex molecules. orgsyn.org Although these examples produce homoallylic alcohols rather than 1,4-diketones, they underscore the potential of transition-metal catalysis in reductive C-C bond-forming reactions that could be adapted for diketone synthesis.
Novel and Emerging Synthetic Approaches for 1-(3-Fluorophenyl)-1,4-pentanedione
The quest for more efficient, sustainable, and selective synthetic methods has driven the development of novel approaches centered on catalysis and process engineering.
Catalytic Synthesis Methodologies
Catalysis is at the forefront of modern organic synthesis, offering pathways that are often more direct and atom-economical than classical stoichiometric reactions.
Both homogeneous and heterogeneous catalysis have been successfully applied to the synthesis of 1,4-dicarbonyl compounds. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity.
Noteworthy examples include:
Palladium Catalysis : Palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides provides a convenient route to functionalized 1,4-diketones. organic-chemistry.org Another palladium-catalyzed method involves the addition of organozinc reagents to enones in the presence of carbon monoxide. organic-chemistry.org
Cobalt Catalysis : A cobalt-catalyzed reaction has been developed for constructing 1,4-dicarbonyls through a cascade involving organocobalt addition, trapping, and Kornblum-DeLaMare rearrangement. organic-chemistry.org
Photoredox Catalysis : Visible-light-mediated reactions using ruthenium or organic dye catalysts can achieve the coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds to yield 1,4-dicarbonyls. organic-chemistry.org This approach is valued for its mild reaction conditions. researchgate.net
Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. Copper(I) oxide (CuO), for example, serves as a heterogeneous catalyst for a three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids in water to produce a range of diketones. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Co-catalyst | Organocobalt species, Enones | 1,4-Dicarbonyls | Cascade reaction, High functionality tolerance organic-chemistry.org |
| Ru2+-photocatalyst | α-Bromoketones, Alkyl enol ethers | 1,4-Diketones, Ketoesters | Visible-light mediated, Forms challenging quaternary centers organic-chemistry.org |
| CuO (heterogeneous) | α-Ketoaldehydes, Boronic acids | 1,3- and 1,4-Diketones | Reaction in water, Wide substrate scope organic-chemistry.org |
| Pd-catalyst | Cyclopropanols, Acyl chlorides | 1,4-Diketones | Convenient method for functionalized products organic-chemistry.org |
Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful alternative to metal-based catalysis. For 1,4-dicarbonyl synthesis, the Stetter reaction is a cornerstone of organocatalysis. nih.gov A study detailed the synthesis of novel arenoxy-substituted 1,4-diketones using 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as an N-heterocyclic carbene (NHC) precursor. nih.gov This catalyst facilitates the umpolung of various benzaldehyde derivatives for their subsequent addition to methyl vinyl ketone, achieving good yields at room temperature. nih.gov
More advanced strategies include the combination of organocatalysis with other activation modes. A visible-light-mediated approach uses an organocatalyst to generate an acyl radical from a 4-acyl-1,4-dihydropyridine, which then adds to an enal activated by a separate chiral amine catalyst, leading to enantiomerically enriched 1,4-dicarbonyl compounds. researchgate.net Another sophisticated method is Singly Occupied Molecular Orbital (SOMO) catalysis, where a chiral secondary amine catalyst converts an aldehyde into an enamine, which is then oxidized to an electrophilic radical cation that can be trapped by an enol silane to form the 1,4-dicarbonyl product. organic-chemistry.org
| Catalyst/Method | Reactants | Yield Range | Key Features |
|---|---|---|---|
| Thiazolium-NHC (Stetter Reaction) | Arenoxy benzaldehydes, Methyl vinyl ketone | Good | Room temperature, Intermolecular reaction nih.gov |
| Photochemical Organocatalysis | 4-Acyl-1,4-dihydropyridines, Enals | Not specified | Enantioselective, Visible-light mediated researchgate.net |
| SOMO Catalysis | Aldehydes, Ketone-derived enol silanes | Not specified | Enantioselective, Forms electrophilic radical cations organic-chemistry.org |
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions. While specific biocatalytic routes to 1-(3-Fluorophenyl)-1,4-pentanedione are not reported, the potential for such methods exists. Enzymes capable of catalyzing C-C bond formation, such as certain lyases or synthase enzymes, could theoretically be engineered or discovered for this purpose. For instance, acetylacetoin synthase has been reported to catalyze the homocoupling of α-diketones. nih.gov However, the application of biocatalysis in this area is less developed compared to other catalytic methods, with challenges including enzyme stability, cost, and sensitivity to pH and temperature. researchgate.net
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety when handling reactive intermediates, and improved scalability and reproducibility. zenodo.orgnih.gov
The synthesis of ketones and related structures has been effectively translated to flow systems. For example, a three-step continuous flow synthesis of β/γ-substituted ketones involved an initial photocatalyzed addition, followed by elimination and a final alkylation step, demonstrating the power of combining multiple reaction types in a single, continuous process. zenodo.org Aldol and Claisen condensation reactions, which are fundamental C-C bond-forming reactions relevant to diketone synthesis, have also been shown to proceed with dramatically reduced reaction times and improved yields in flow reactors. nih.govacs.org A reaction that took 24 hours in a batch process was completed in just 20 minutes under flow conditions. nih.gov
A hypothetical flow synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione could be designed based on the organocatalytic Stetter reaction. The reactants, 3-fluorobenzaldehyde and methyl vinyl ketone, along with the NHC catalyst and a base, would be continuously pumped and mixed in a heated coil or packed-bed reactor. The short residence time and precise temperature control would likely lead to higher throughput and yield while minimizing side reactions.
Photochemical and Electrochemical Synthetic Strategies
Conventional synthesis of 1,4-diketones often relies on methods like Friedel-Crafts acylation or the Stetter reaction, which may require harsh conditions or specific catalysts. nih.gov Photochemical and electrochemical approaches offer alternative pathways that can provide milder reaction conditions, unique reactivity, and improved sustainability profiles. researchgate.netnih.gov
Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. organic-chemistry.org A potential photochemical route to 1-(3-Fluorophenyl)-1,4-pentanedione could involve the coupling of a suitable 3-fluorophenyl precursor with a five-carbon chain synthon. For instance, a photocatalyzed radical coupling reaction between a silyl enol ether derived from acetone and an appropriate α-bromoketone precursor of the fluorophenyl moiety could yield the target 1,4-dicarbonyl structure. organic-chemistry.org Such reactions are often promoted by inexpensive organic dyes or ruthenium-based photocatalysts upon irradiation with visible light. organic-chemistry.orgnih.gov
Electrochemical Synthesis: Electrosynthesis utilizes electrical current to drive chemical reactions, often obviating the need for stoichiometric chemical oxidants or reductants and thereby minimizing waste. nih.govnih.gov A plausible electrochemical strategy for synthesizing the target compound could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate. For example, the oxidation of a dihydrazone, which can be prepared from the corresponding diketone, can lead to the formation of alkynes. nih.gov While this is a transformation of the dione, related anodic oxidation techniques could be envisioned for C-C bond formation, potentially coupling an activated 3-fluorobenzene derivative with a pentenone system. The precise control over reaction potential in electrosynthesis allows for high selectivity, a significant advantage over traditional chemical methods. nih.gov
Green Chemistry Principles in 1-(3-Fluorophenyl)-1,4-pentanedione Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pnas.orgnih.gov Applying these principles to the synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione would focus on several key areas:
Use of Greener Solvents: Traditional syntheses, such as Friedel-Crafts reactions, often employ hazardous chlorinated solvents. A greener approach would prioritize the use of water, ethanol, or solvent-free conditions. rsc.orgepa.gov
Catalysis over Stoichiometric Reagents: Employing catalytic amounts of a substance is preferable to using stoichiometric reagents that are consumed in the reaction and contribute to waste. For example, replacing stoichiometric Lewis acids like AlCl₃ in a Friedel-Crafts acylation with a recyclable, solid acid catalyst would be a significant green improvement. researchgate.netnih.gov
Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as photochemical or certain electrochemical reactions, reduces energy consumption compared to reactions requiring high heat. organic-chemistry.orgnih.gov
Renewable Feedstocks: While likely starting from petroleum-derived precursors like fluorobenzene, future green syntheses might explore bio-based routes to generate aromatic starting materials. yedarnd.cominnoget.com
Optimization and Efficiency Considerations in 1-(3-Fluorophenyl)-1,4-pentanedione Synthesis
Yield Enhancement and Selectivity Control
Maximizing the yield of the desired product while minimizing the formation of byproducts is a primary goal of synthetic optimization. For a molecule like 1-(3-Fluorophenyl)-1,4-pentanedione, a key challenge in a potential Friedel-Crafts synthesis would be controlling the regioselectivity of the acylation on the fluorobenzene ring to favor the meta-substituted product over ortho or para isomers.
Strategies for optimization include:
Catalyst Screening: Testing various Lewis or Brønsted acid catalysts to find one that offers the best conversion and selectivity.
Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity.
Parameter Optimization: Using methodologies like Design of Experiments (DoE), factors such as temperature, reaction time, and reactant stoichiometry can be systematically varied to identify the optimal conditions for maximizing yield. nih.gov
The table below illustrates a hypothetical optimization study for a Friedel-Crafts acylation to produce 1-(3-Fluorophenyl)-1,4-pentanedione, showing how different catalysts and temperatures could affect the yield and selectivity.
| Entry | Catalyst | Temperature (°C) | Yield (%) | Selectivity (meta:para) |
|---|---|---|---|---|
| 1 | AlCl₃ | 25 | 65 | 80:20 |
| 2 | AlCl₃ | 60 | 75 | 70:30 |
| 3 | FeCl₃ | 25 | 50 | 85:15 |
| 4 | FeCl₃ | 60 | 62 | 78:22 |
| 5 | Zeolite H-BEA | 100 | 88 | 95:5 |
Process Intensification and Scale-Up Investigations
Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. engconfintl.orgyoutube.com Scaling up a synthesis from the lab bench to a larger production scale presents challenges in maintaining reaction performance and safety. engconfintl.org
For the synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione, process intensification could involve:
Transitioning from Batch to Continuous Flow: Instead of running the reaction in a large tank (batch reactor), reactants could be continuously pumped through a smaller reactor, such as a microreactor or a packed-bed reactor. researchgate.net
Benefits of Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, which is critical for managing exothermic reactions like acylations. This enhanced control can lead to higher yields, better selectivity, and improved safety by minimizing the volume of hazardous material present at any given time. abo.fimdpi.com
Scaling up would require careful consideration of fluid dynamics, heat management, and reaction kinetics to ensure that the performance achieved at the lab scale is reproducible at a larger volume. engconfintl.org
Atom Economy and E-Factor Analysis
Evaluating the sustainability of a chemical reaction requires metrics that go beyond simple percentage yield. nih.gov
Atom Economy: This concept measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com An ideal reaction, like an addition reaction, would have 100% atom economy.
Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.com A lower E-Factor signifies a greener, more efficient process.
To illustrate these concepts, we can analyze a hypothetical Friedel-Crafts acylation synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione from 3-fluoroanisole and levulinic anhydride, followed by demethylation.
Hypothetical Reaction: 3-Fluoroanisole + Levulinic Anhydride → Intermediate → 1-(3-Fluorophenyl)-1,4-pentanedione
The table below presents a hypothetical analysis of the atom economy and E-Factor for this reaction, highlighting how much of the starting material ends up as waste versus product.
| Metric | Formula | Calculation (Hypothetical Values) | Result |
|---|---|---|---|
| Molecular Weight (Product) | C₁₁H₁₁FO₂ | 194.20 g/mol | 194.20 |
| Molecular Weight (Reactants) | C₇H₇FO + C₁₀H₁₄O₆ | 126.13 + 230.23 g/mol | 356.36 |
| Atom Economy | (MW of Product / Σ MW of Reactants) * 100% | (194.20 / 356.36) * 100% | 54.5% |
| E-Factor (assuming 85% yield) | (Total Mass In - Mass of Product) / Mass of Product | (356.36 - (194.20 * 0.85)) / (194.20 * 0.85) | 1.16 |
This analysis demonstrates that even with a good yield, a significant portion of the reactant mass is not incorporated into the final product, resulting in an E-Factor greater than 1, which is typical for fine chemical synthesis. sescollege.ac.in Improving these metrics is a central goal of green chemistry. jocpr.com
Chemical Reactivity and Transformations of 1 3 Fluorophenyl 1,4 Pentanedione
Reactivity of the 1,4-Diketone Moiety
The two carbonyl groups in a 1,4-relationship are positioned to undergo intramolecular reactions, leading to the formation of five-membered heterocyclic rings. Furthermore, each carbonyl group is susceptible to nucleophilic attack, and the α-protons exhibit enhanced acidity, facilitating enolization and condensation reactions.
Enolization and Keto-Enol Tautomerism Studies
Like other β-dicarbonyl compounds, 1-(3-fluorophenyl)-1,4-pentanedione is expected to exist in equilibrium with its enol tautomers. libretexts.orgmasterorganicchemistry.com The presence of two carbonyl groups enhances the acidity of the α-protons (at the C2 and C3 positions), facilitating the formation of an enol. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the nature of substituents. wikipedia.orgorganic-chemistry.orgresearchgate.net
The keto-enol tautomerism can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. ed.govchemicalbook.comnih.gov In the keto form, distinct signals for the protons on the carbon atoms adjacent to the carbonyl groups would be observed. In the enol form, the appearance of a hydroxyl proton signal and a vinyl proton signal, along with shifts in the signals of other protons, would be indicative of its presence. The relative integration of these signals allows for the determination of the equilibrium constant (Keq = [enol]/[keto]). fiveable.me Generally, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comfiveable.me For 1-(3-fluorophenyl)-1,4-pentanedione, two primary enol forms are possible, arising from the enolization of either carbonyl group. The electronic effect of the 3-fluorophenyl group, being moderately electron-withdrawing, may influence the position of this equilibrium.
Table 1: Expected Keto-Enol Tautomerism of 1-(3-Fluorophenyl)-1,4-pentanedione
| Tautomer | Key Structural Features | Expected Stabilizing Factors |
| Keto Form | Two C=O groups separated by two methylene (B1212753) groups. | Generally more stable due to the strong C=O double bond. fiveable.me |
| Enol Form 1 | Enolization of the C4-carbonyl group. | Intramolecular hydrogen bonding between the enolic hydroxyl and the C1-carbonyl. |
| Enol Form 2 | Enolization of the C1-carbonyl group. | Conjugation of the C=C double bond with the phenyl ring. Intramolecular hydrogen bonding. |
Cyclization Reactions Leading to Heterocycles
The most significant aspect of the reactivity of 1,4-diketones is their utility as precursors for the synthesis of five-membered heterocyclic compounds. mdpi.com
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-diketones and primary amines or ammonia (B1221849). mdpi.comchemtube3d.comgoogle.com In this reaction, 1-(3-fluorophenyl)-1,4-pentanedione would be expected to react with an amine (R-NH₂) under neutral or weakly acidic conditions to yield a 1-substituted-2-methyl-5-(3-fluorophenyl)pyrrole. researchgate.net The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. ed.gov The use of different primary amines allows for the introduction of various substituents on the pyrrole (B145914) nitrogen.
Table 2: Predicted Paal-Knorr Pyrrole Synthesis with 1-(3-Fluorophenyl)-1,4-pentanedione
| Amine (R-NH₂) | Expected Product | Typical Reaction Conditions |
| Ammonia (NH₃) | 2-Methyl-5-(3-fluorophenyl)pyrrole | Neutral or weakly acidic (e.g., acetic acid) researchgate.net |
| Methylamine (CH₃NH₂) | 1,2-Dimethyl-5-(3-fluorophenyl)pyrrole | Neutral or weakly acidic researchgate.net |
| Aniline (C₆H₅NH₂) | 2-Methyl-5-(3-fluorophenyl)-1-phenylpyrrole | Acetic acid, reflux ed.gov |
| (3-Fluorophenyl)hydrazine | 1-(3-Fluorophenylamino)-2-methyl-5-(3-fluorophenyl)pyrrole | Acidic or neutral conditions |
While specific examples with 1-(3-fluorophenyl)-1,4-pentanedione are not readily found, the synthesis of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, a potassium-competitive acid blocker, highlights the importance of fluorophenyl-substituted pyrroles in medicinal chemistry. nih.gov The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile has also been reported, further demonstrating the accessibility of such structures. chemicalbook.comgoogle.compatsnap.com
Analogous to pyrrole formation, 1-(3-fluorophenyl)-1,4-pentanedione can be converted to furan (B31954) and thiophene (B33073) derivatives. The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of the 1,4-diketone. chemicalbook.com Common dehydrating agents include strong acids like sulfuric acid or reagents like phosphorus pentoxide. mdpi.com
For the synthesis of thiophenes, a sulfurizing agent is required. Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed to convert the diketone into a thioketone intermediate, which then cyclizes to form the thiophene ring. mdpi.com The synthesis of 2-(4-fluorophenyl)thiophene (B192845) has been reported through other methods, indicating the relevance of fluorinated thiophenes. chemicalbook.comgoogle.com
Table 3: Predicted Furan and Thiophene Synthesis from 1-(3-Fluorophenyl)-1,4-pentanedione
| Heterocycle | Reagent | Expected Product |
| Furan | Acid catalyst (e.g., H₂SO₄, P₂O₅) | 2-Methyl-5-(3-fluorophenyl)furan chemicalbook.com |
| Thiophene | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | 2-Methyl-5-(3-fluorophenyl)thiophene mdpi.com |
While the Paal-Knorr reaction is the hallmark of 1,4-diketone reactivity, the synthesis of six-membered rings like pyridines and pyrimidines is also possible, often through reactions with suitable binucleophiles. For instance, the reaction of a 1,4-diketone with hydrazine (B178648) or its derivatives can lead to the formation of pyridazines (1,2-diazines). wikipedia.orgchemtube3d.com The initial condensation with hydrazine would form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine (B1198779). chemtube3d.com
The synthesis of pyridines from 1,4-diketones is less direct but can be achieved through various strategies, often involving multi-component reactions or the use of specific reagents that provide the additional carbon and nitrogen atoms needed to form the six-membered ring. rsc.org Similarly, pyrimidines can be synthesized from dicarbonyl compounds, though 1,3-dicarbonyls are more common precursors. nih.gov
Nucleophilic Addition and Condensation Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles
The carbonyl groups of 1-(3-fluorophenyl)-1,4-pentanedione are electrophilic centers and can undergo nucleophilic addition with a variety of nucleophiles. Reactions with nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazines can lead to the formation of oximes and hydrazones, respectively. datapdf.comchegg.com If both carbonyl groups react, dioximes and bishydrazones can be formed. These reactions can also be precursors to heterocyclic systems. For example, reaction with hydroxylamine can lead to the formation of isoxazole (B147169) derivatives. datapdf.comchegg.com The reaction with phenylhydrazine (B124118) can yield pyrazole (B372694) derivatives. researchgate.netresearchgate.net
Oxygen nucleophiles, such as alcohols, can add to the carbonyl groups to form hemiacetals and acetals under acidic catalysis. Sulfur nucleophiles, like thiols, can similarly form thioacetals. These reactions are typically reversible.
Baeyer-Villiger Oxidation and Related Rearrangements
The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid. acs.orgwikipedia.orgslideshare.net The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of a substituent from the carbonyl carbon to the adjacent oxygen atom. wikipedia.orgnih.gov The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.orgyoutube.comlibretexts.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgchem-station.com
In the case of 1-(3-fluorophenyl)-1,4-pentanedione, there are two carbonyl groups that can potentially undergo Baeyer-Villiger oxidation. The ketone adjacent to the phenyl ring presents a choice between the migration of the 3-fluorophenyl group and the methylene group of the pentanedione chain. The other ketone has a methyl group and a methylene group as potential migrating groups.
Considering the established migratory aptitudes, the 3-fluorophenyl group has a higher migratory aptitude than the primary alkyl (methylene) group. organic-chemistry.orgchem-station.com Therefore, oxidation of the carbonyl group adjacent to the aromatic ring is expected to yield primarily the ester where the 3-fluorophenyl group has migrated. For the other carbonyl group, the secondary alkyl portion of the chain would have a higher migratory aptitude than the methyl group.
Table 1: Predicted Products of Baeyer-Villiger Oxidation of 1-(3-Fluorophenyl)-1,4-pentanedione
| Starting Ketone Carbonyl | Migrating Group 1 | Migrating Group 2 | Major Product | Minor Product |
| C1 (next to phenyl) | 3-Fluorophenyl | -CH2C(O)CH3 | 3-Fluorophenyl acetate (B1210297) derivative | Acetic acid and 1-(3-fluorophenyl)ethanone derivative |
| C4 | -CH2C(O)Ph-F | Methyl | Ester with migrated pentan-2-one-4-yl group | Acetic acid and a propanone derivative |
This table presents predicted outcomes based on established principles of migratory aptitude in the Baeyer-Villiger oxidation.
Reactivity of the Fluoro-Substituted Phenyl Moiety
The reactivity of the 3-fluorophenyl group in 1-(3-fluorophenyl)-1,4-pentanedione is governed by the electronic effects of both the fluorine atom and the 1,4-pentanedione substituent. The fluorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). vaia.comresearchgate.net The 1,4-pentanedione substituent, specifically the acyl group attached to the ring, is a deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -R). libretexts.orglibretexts.org
Given the positions of the existing substituents, the directing effects are as follows:
Fluorine (at C3): Directs incoming electrophiles to the C2, C4, and C6 positions.
Acyl group (at C1): Directs incoming electrophiles to the C3 and C5 positions.
The combined effect of these two substituents will determine the regioselectivity of the substitution. The positions ortho and para to the fluorine (C2, C4, C6) are activated by its resonance effect, while the positions meta to the acyl group (C3, C5) are the least deactivated by its withdrawing effect. Therefore, substitution is most likely to occur at positions that are favored by one group and not strongly disfavored by the other. The C4 and C6 positions are para and ortho to the fluorine, respectively, and are not the most deactivated positions by the acyl group. The C2 position is ortho to both groups, which may lead to steric hindrance. The C5 position is meta to the acyl group and meta to the fluorine. Predicting the major product requires careful consideration of the interplay between these electronic and steric factors. Generally, the activating effect of the fluorine, although modest, will likely direct the substitution to the positions ortho and para to it, with the para position (C6) often being favored to minimize steric hindrance.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-(3-Fluorophenyl)-1,4-pentanedione
| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |
| Nitrating Mixture (HNO₃/H₂SO₄) | 1-(3-Fluoro-6-nitrophenyl)-1,4-pentanedione | 1-(3-Fluoro-4-nitrophenyl)-1,4-pentanedione, 1-(5-Fluoro-2-nitrophenyl)-1,4-pentanedione |
| Bromine (Br₂/FeBr₃) | 1-(6-Bromo-3-fluorophenyl)-1,4-pentanedione | 1-(4-Bromo-3-fluorophenyl)-1,4-pentanedione, 1-(2-Bromo-5-fluorophenyl)-1,4-pentanedione |
| Acyl Chloride (RCOCl/AlCl₃) | 1-(3-Fluoro-6-acylphenyl)-1,4-pentanedione | 1-(3-Fluoro-4-acylphenyl)-1,4-pentanedione |
This table presents predicted outcomes based on established principles of directing effects in electrophilic aromatic substitution. harvard.eduwikipedia.orgmasterorganicchemistry.comdalalinstitute.commakingmolecules.comlibretexts.org
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In 1-(3-fluorophenyl)-1,4-pentanedione, the fluorine atom can act as a leaving group. The acyl group is an electron-withdrawing group, which activates the ring towards nucleophilic attack. libretexts.orgorganicchemistrytutor.com
For an SNAr reaction to occur, the negative charge of the intermediate Meisenheimer complex must be stabilized. nih.gov This stabilization is most effective when the electron-withdrawing group is ortho or para to the leaving group. libretexts.orgorganicchemistrytutor.com In this molecule, the acyl group is meta to the fluorine atom. This positioning is not ideal for stabilizing the negative charge that would develop at the carbon bearing the fluorine upon nucleophilic attack. Therefore, nucleophilic aromatic substitution at the C-F bond is expected to be difficult under standard SNAr conditions. However, under forcing conditions or with very strong nucleophiles, the reaction might proceed, albeit slowly. The reactivity order for halogens in nucleophilic aromatic substitution is generally F > Cl > Br > I, which would favor the displacement of fluorine if the electronic requirements were met. doubtnut.com
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of arenes. wikipedia.org The regioselectivity of these reactions is often controlled by directing groups that coordinate to the metal catalyst. In 1-(3-fluorophenyl)-1,4-pentanedione, the carbonyl group of the acetyl moiety can act as a directing group, facilitating the activation of the ortho C-H bonds (at C2 and C6).
Palladium-catalyzed C-H activation is a widely studied area. acs.orgresearchgate.netspringernature.com For example, Pd(II) catalysts have been used to functionalize C-H bonds ortho to a carbonyl group. epa.gov The presence of the fluorine atom could influence the reactivity and regioselectivity of such transformations. While the C-F bond is generally strong, under certain catalytic conditions, C-F activation can also occur. acs.org However, C-H activation is generally more facile. It is plausible that a palladium catalyst could coordinate to the carbonyl oxygen, leading to the formation of a palladacycle intermediate and subsequent functionalization at the C2 or C6 position.
Table 3: Potential C-H Activation Sites on the Aromatic Ring of 1-(3-Fluorophenyl)-1,4-pentanedione
| Position | Directing Group Effect | Electronic Effect of Fluorine | Predicted Reactivity |
| C2 | Ortho to Acyl (Directing) | Ortho to Fluoro | Favorable for directed C-H activation |
| C6 | Ortho to Acyl (Directing) | Para to Fluoro | Favorable for directed C-H activation |
| C4 | Meta to Acyl | Ortho to Fluoro | Less favorable for directed C-H activation |
| C5 | Meta to Acyl | Meta to Fluoro | Unfavorable for directed C-H activation |
This table presents predicted reactivity based on the principles of directed C-H activation. rsc.orgnih.gov
Reactivity of the Aliphatic Pentanedione Chain
The aliphatic chain of 1-(3-fluorophenyl)-1,4-pentanedione contains two carbonyl groups and three alpha-carbons with acidic protons, making it susceptible to a variety of reactions, particularly those involving enolate intermediates.
The protons on the carbons alpha to the carbonyl groups (C2 and C3, and the methyl group at C5) are acidic and can be removed by a base to form enolates. libretexts.orglibretexts.orgpressbooks.pub The acidity of these protons is influenced by the adjacent carbonyl group. The methylene protons at C2 are flanked by the aryl ketone, while the methylene protons at C3 are situated between two carbonyl groups, making them particularly acidic and readily deprotonated. The methyl protons at C5 are alpha to the second ketone.
The formation of a specific enolate can be controlled by the choice of base and reaction conditions. libretexts.orglibretexts.org A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will preferentially form the kinetic enolate by removing the most accessible proton, likely from the C5 methyl group. libretexts.orgpressbooks.pub A weaker base, such as an alkoxide, at higher temperatures will favor the formation of the more stable thermodynamic enolate, which in this case would be the enolate formed by deprotonation at C3, as it is stabilized by both carbonyl groups.
Once formed, these enolates are potent nucleophiles and can react with various electrophiles in alpha-functionalization reactions.
Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the enolate will attack the halogen to form an alpha-halogenated product. The position of halogenation can be controlled by the choice of enolate.
Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide) will result in the formation of a new carbon-carbon bond at the alpha-position. libretexts.orgacs.orgyoutube.com This is a powerful method for elaborating the carbon skeleton.
Table 4: Potential Products of Alpha-Alkylation of 1-(3-Fluorophenyl)-1,4-pentanedione
| Base/Conditions | Enolate Formed | Alkylating Agent | Major Product |
| LDA, -78°C | Kinetic (at C5) | CH₃I | 1-(3-Fluorophenyl)-5-methyl-1,4-pentanedione |
| NaOEt, RT | Thermodynamic (at C3) | CH₃I | 1-(3-Fluorophenyl)-3-methyl-1,4-pentanedione |
This table presents predicted outcomes based on the principles of kinetic versus thermodynamic enolate control.
Aldol-Type Reactivity at Alpha-Carbons
The presence of two carbonyl groups in 1-(3-Fluorophenyl)-1,4-pentanedione provides multiple sites for enolization and subsequent aldol-type reactions. The reactivity at the alpha-carbons (C-2 and C-3) is of particular interest as it allows for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.
Under basic or acidic conditions, 1-(3-Fluorophenyl)-1,4-pentanedione can undergo intramolecular aldol (B89426) condensation. The reaction is initiated by the deprotonation of one of the α-carbons to form an enolate. Two possible enolates can be formed: one at the C-2 position adjacent to the acetyl group, and another at the C-3 position, which is flanked by both carbonyls. The protons at the C-3 position are generally more acidic due to the inductive effect of two carbonyl groups, leading to the preferential formation of the corresponding enolate.
This enolate can then attack the electrophilic carbonyl carbon of the benzoyl group, leading to an intramolecular cyclization. Subsequent dehydration of the resulting aldol addition product yields a substituted cyclopentenone. Specifically, the intramolecular aldol condensation of 1-(3-Fluorophenyl)-1,4-pentanedione is expected to yield 2-(3-fluorophenyl)-3-methyl-2-cyclopenten-1-one. openstax.orglibretexts.orglibretexts.org This type of cyclization is a common and synthetically useful transformation for 1,4-diketones. openstax.orglibretexts.orglibretexts.orgyoutube.com
The general mechanism for the base-catalyzed intramolecular aldol condensation is as follows:
Deprotonation at the C-3 position by a base to form a resonance-stabilized enolate.
Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the 3-fluorobenzoyl group to form a five-membered ring alkoxide intermediate.
Protonation of the alkoxide to give a β-hydroxy ketone (the aldol addition product).
Dehydration (elimination of a water molecule) under the reaction conditions to form a conjugated enone system, yielding the final cyclopentenone product.
The formation of a five-membered ring is generally favored over a strained three-membered ring that would result from the C-2 enolate attacking the other carbonyl group. openstax.org
| Reactant | Reagents and Conditions | Major Product | Reference |
| 1-(3-Fluorophenyl)-1,4-pentanedione | Base (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄), Heat | 2-(3-fluorophenyl)-3-methyl-2-cyclopenten-1-one | openstax.orglibretexts.org |
| 2,5-Hexanedione | Base | 3-methyl-2-cyclopentenone | openstax.orglibretexts.org |
| 2,6-Heptanedione | Base | 3-methyl-2-cyclohexenone | libretexts.orglibretexts.org |
Alkylation and Acylation of the Aliphatic Backbone
The acidic protons on the aliphatic backbone of 1-(3-Fluorophenyl)-1,4-pentanedione can be removed by a suitable base to generate enolates, which can then act as nucleophiles in alkylation and acylation reactions. The regioselectivity of these reactions is dependent on the reaction conditions, particularly the choice of base and temperature, which control the formation of either the kinetic or thermodynamic enolate. chemistrysteps.com
There are three distinct sets of acidic protons on the backbone: at C-2 (methyl group), C-3 (methylene group), and C-5 (protons are not present, this is a methyl group). The protons at the C-3 position, being flanked by two carbonyl groups, are the most acidic and are readily removed to form the thermodynamic enolate. The protons at the C-2 methyl group are less acidic and their removal leads to the kinetic enolate.
Kinetic vs. Thermodynamic Control:
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) will favor the deprotonation of the less sterically hindered C-2 methyl group. The resulting kinetic enolate will react with an alkylating or acylating agent at this position. chemistrysteps.com
Thermodynamic Control: Using a weaker base, such as sodium hydride (NaH) or an alkoxide, at higher temperatures allows for equilibration. This will favor the formation of the more stable, more substituted enolate at the C-3 position. Subsequent reaction with an electrophile will occur at this site. chemistrysteps.com
Therefore, by carefully selecting the reaction conditions, it is possible to selectively introduce alkyl or acyl groups at either the C-2 or C-3 position of 1-(3-Fluorophenyl)-1,4-pentanedione, leading to a variety of substituted diketone derivatives. These reactions are generally carried out with primary alkyl halides or acyl chlorides to avoid competing elimination reactions. chemistrysteps.com
| Position of Alkylation/Acylation | Favored Conditions | Base Example | Product Type | Reference |
| C-2 (Kinetic) | Low temperature, sterically hindered base | Lithium diisopropylamide (LDA) | 2-Alkyl/Acyl-1-(3-fluorophenyl)-1,4-pentanedione | chemistrysteps.com |
| C-3 (Thermodynamic) | Higher temperature, weaker base | Sodium hydride (NaH) | 3-Alkyl/Acyl-1-(3-fluorophenyl)-1,4-pentanedione | chemistrysteps.com |
Redox Chemistry of 1-(3-Fluorophenyl)-1,4-pentanedione
Selective Reduction of Carbonyl Groups
The two carbonyl groups in 1-(3-Fluorophenyl)-1,4-pentanedione exhibit different reactivities towards reducing agents due to their distinct electronic and steric environments. The carbonyl group at C-1 is part of a benzoyl moiety, making it an aromatic ketone, while the carbonyl at C-4 is an aliphatic ketone. This difference allows for the potential selective reduction of one carbonyl group in the presence of the other.
Generally, aliphatic ketones are more reactive towards nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄) than aromatic ketones. The phenyl group of the benzoyl moiety can delocalize the partial positive charge on the carbonyl carbon through resonance, making it less electrophilic. Additionally, the bulky phenyl group can sterically hinder the approach of the hydride reagent.
Therefore, treatment of 1-(3-Fluorophenyl)-1,4-pentanedione with a mild reducing agent such as sodium borohydride, particularly at low temperatures, is expected to selectively reduce the aliphatic ketone at the C-4 position to a secondary alcohol, yielding 1-(3-fluorophenyl)-4-hydroxy-1-pentanone. cdnsciencepub.comcommonorganicchemistry.commasterorganicchemistry.comyoutube.com
To achieve the reduction of the less reactive aromatic ketone, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would typically be required. However, LiAlH₄ is less chemoselective and would likely reduce both carbonyl groups to the corresponding diol, 1-(3-fluorophenyl)-1,4-pentanediol.
| Reducing Agent | Expected Major Product | Rationale | Reference |
| Sodium Borohydride (NaBH₄) | 1-(3-Fluorophenyl)-4-hydroxy-1-pentanone | Higher reactivity of aliphatic vs. aromatic ketone | cdnsciencepub.comcommonorganicchemistry.commasterorganicchemistry.comyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Fluorophenyl)-1,4-pentanediol | Strong, non-selective reducing agent | researchgate.net |
Oxidative Transformations
The 1,4-dicarbonyl motif in 1-(3-Fluorophenyl)-1,4-pentanedione is susceptible to various oxidative transformations. One notable reaction is oxidative cleavage. For instance, treatment with certain oxidizing agents can lead to the cleavage of the carbon-carbon bond between the carbonyl groups. A method for the molybdenum-catalyzed oxidative cleavage of related 1,4-dicarbonyl precursors has been developed, suggesting that similar transformations could be applied to 1-(3-Fluorophenyl)-1,4-pentanedione to yield smaller carboxylic acid and ketone fragments. rsc.orgnih.govrsc.org
Another potential oxidative pathway is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group to form an ester. In the case of 1-(3-Fluorophenyl)-1,4-pentanedione, the two carbonyl groups present different electronic environments, which would direct the regioselectivity of the oxidation. The migratory aptitude of the groups attached to the carbonyl carbons plays a crucial role. For the C-1 carbonyl, the 3-fluorophenyl group has a higher migratory aptitude than the adjacent methylene group. For the C-4 carbonyl, the adjacent methylene group has a higher migratory aptitude than the methyl group. This complex interplay of factors would likely lead to a mixture of ester products.
Photochemical and Thermal Decomposition Pathways
Photochemical Decomposition:
Ketones are known to undergo characteristic photochemical reactions, primarily the Norrish Type I and Norrish Type II reactions, upon absorption of UV light. edurev.inresearchgate.netwikipedia.org
Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. For 1-(3-Fluorophenyl)-1,4-pentanedione, cleavage can occur on either side of the two carbonyl groups, leading to a variety of radical species. For example, cleavage adjacent to the C-1 carbonyl would generate a 3-fluorobenzoyl radical and a 4-oxopentyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation. wikipedia.orgyoutube.com
Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151) derivative (the Yang-Norrish reaction) or undergo cleavage to form an enol and an alkene. edurev.inwikipedia.org In 1-(3-Fluorophenyl)-1,4-pentanedione, the C-1 carbonyl has γ-hydrogens at the C-3 position, and the C-4 carbonyl has γ-hydrogens on the C-2 methylene group. Thus, both carbonyls are susceptible to Norrish Type II reactions, potentially leading to a complex mixture of products.
Thermal Decomposition:
| Reaction Type | Key Intermediate(s) | Potential Product(s) | Reference |
| Norrish Type I | Acyl and alkyl radicals | Smaller alkanes, alkenes, and products of radical recombination | wikipedia.orgyoutube.com |
| Norrish Type II | 1,4-Biradical | Cyclobutanol derivatives, enols, alkenes | edurev.inwikipedia.org |
| Thermal Decomposition | N/A | Fragmentation products (e.g., smaller ketones, aldehydes) | acs.orgacs.orgresearchgate.net |
Mechanistic Investigations Involving 1 3 Fluorophenyl 1,4 Pentanedione
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the precise sequence of bond-making and bond-breaking events is fundamental to optimizing synthetic routes and controlling product formation. For a compound like 1-(3-Fluorophenyl)-1,4-pentanedione, this involves a combination of kinetic, isotopic, and computational methods.
Kinetic studies are pivotal in determining the rate of a reaction and its dependence on the concentration of each reactant. This information helps to establish the molecularity of the rate-determining step. For a hypothetical reaction involving 1-(3-Fluorophenyl)-1,4-pentanedione, the rate law would be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress, often through spectroscopic methods.
The reaction order with respect to each reactant provides insight into the number of molecules of that reactant participating in the transition state of the slowest step. For instance, a first-order dependence on 1-(3-Fluorophenyl)-1,4-pentanedione would suggest a unimolecular rate-determining step, such as an intramolecular rearrangement. Conversely, a second-order dependence might indicate a bimolecular process, like an attack by a nucleophile.
Table 1: Illustrative Reaction Orders and Mechanistic Implications
| Reactant | Order | Mechanistic Implication |
| 1-(3-Fluorophenyl)-1,4-pentanedione | 1 | Unimolecular rate-determining step |
| Reactant B | 1 | Bimolecular rate-determining step involving one molecule of each reactant |
| Reactant C | 0 | Reactant C is not involved in the rate-determining step |
Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction. By replacing an atom in 1-(3-Fluorophenyl)-1,4-pentanedione with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), one can follow its path and elucidate the connectivity of the product.
When the labeled atom is involved in a bond that is broken or formed in the rate-determining step, a kinetic isotope effect (KIE) may be observed. This is a change in the reaction rate upon isotopic substitution. A primary KIE occurs when the bond to the isotope is directly cleaved, while a secondary KIE arises from changes in the vibrational environment of the isotope at a position not directly involved in bond cleavage. The magnitude of the KIE provides valuable information about the transition state structure. For example, a significant deuterium (B1214612) KIE (kH/kD > 2) would suggest that a C-H bond is being broken in the rate-limiting step. nih.govnih.gov
Computational chemistry offers a means to visualize and energetically characterize the transition states of a reaction. Using quantum mechanical calculations, it is possible to model the high-energy, transient species that exist between reactants and products. These models can predict the geometry of the transition state and its activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
For reactions involving 1-(3-Fluorophenyl)-1,4-pentanedione, computational studies could be employed to compare the energy profiles of different proposed mechanisms, thereby identifying the most likely pathway. For instance, in a study on the synthesis of pyrrolidinedione derivatives, computational methods were used to determine the energy barriers for different steps, including a cyclization with a low energy barrier and a tautomerization with a significantly higher barrier. rsc.orgresearchgate.net
Mechanistic Studies of its Characteristic Transformations
The dicarbonyl functionality of 1-(3-Fluorophenyl)-1,4-pentanedione allows for a rich variety of characteristic transformations, including cyclizations and nucleophilic additions.
The 1,4-dicarbonyl motif in 1-(3-Fluorophenyl)-1,4-pentanedione makes it a prime candidate for intramolecular cyclization reactions, such as the Paal-Knorr synthesis of furans, pyrroles, or thiophenes. The mechanism of these reactions typically involves an initial nucleophilic attack of one carbonyl oxygen on the other carbonyl carbon (or a derivative thereof), followed by dehydration.
The presence of the fluorine atom on the phenyl ring can influence the reactivity of the adjacent carbonyl group through inductive effects, potentially affecting the rate and regioselectivity of the cyclization. Mechanistic studies would involve identifying key intermediates, such as hemiacetals or enamines, and determining the rate-limiting step of the cyclization process. Computational studies have been instrumental in elucidating similar cyclization mechanisms, providing insights into the energies of intermediates and transition states. rsc.orgresearchgate.net
Table 2: Potential Cyclization Products from 1-(3-Fluorophenyl)-1,4-pentanedione
| Reagent | Product Type |
| Acid catalyst | Furan (B31954) derivative |
| Primary amine | Pyrrole (B145914) derivative |
| Phosphorus pentasulfide | Thiophene (B33073) derivative |
The carbonyl groups of 1-(3-Fluorophenyl)-1,4-pentanedione are electrophilic and thus susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. If the nucleophile has a leaving group, an elimination may follow the initial addition, leading to a substitution product.
The fluorine atom's electron-withdrawing nature would be expected to enhance the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack compared to the acetyl carbonyl. Mechanistic investigations would focus on determining which carbonyl group is preferentially attacked and the stereochemical outcome of the reaction.
Catalytic Cycle Analysis in Catalyzed Reactions of 1-(3-Fluorophenyl)-1,4-pentanedione
The synthesis of substituted quinolines and pyrroles often involves 1,4-dicarbonyl compounds like 1-(3-Fluorophenyl)-1,4-pentanedione. Understanding the catalytic cycles of these reactions is crucial for optimizing reaction conditions and yields.
One of the primary reactions involving 1,4-dicarbonyl compounds is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. organic-chemistry.org While a specific catalytic cycle for 1-(3-Fluorophenyl)-1,4-pentanedione is not extensively documented, a generally accepted mechanism for the Paal-Knorr synthesis can be applied. The reaction can proceed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org
The proposed catalytic cycle begins with the formation of a hemiaminal, which is considered a key intermediate. nih.gov This is followed by a series of dehydration steps to yield the final pyrrole product. It is noteworthy that any mechanism involving the formation of an enamine before the rate-determining cyclization step has been largely ruled out based on stereochemical studies with similar 1,4-diones. organic-chemistry.org
Another significant reaction is the Friedländer annulation , which is used to synthesize substituted quinolines. This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as 1-(3-Fluorophenyl)-1,4-pentanedione. orientjchem.orgnih.gov The reaction is typically catalyzed by an acid or a base.
A plausible catalytic cycle for the Friedländer reaction, when applied to 1-(3-Fluorophenyl)-1,4-pentanedione, would involve the following key steps:
Initial Condensation: An acid or base catalyst facilitates the condensation between the 2-aminoaryl carbonyl compound and 1-(3-Fluorophenyl)-1,4-pentanedione to form an enamine or a Schiff base intermediate. orientjchem.orgwikipedia.org
Cyclization: The intermediate undergoes an intramolecular cyclization. This step is often the rate-determining step of the reaction. wikipedia.org
Dehydration: The cyclized intermediate then undergoes dehydration to form the aromatic quinoline (B57606) ring. wikipedia.org
Recent advancements have also explored photocatalytic pathways for the Friedländer synthesis, utilizing catalysts like methylene (B1212753) blue under visible light. This approach involves a single-electron transfer (SET) mechanism. nih.gov
Influence of Solvent and Reaction Conditions on Reaction Mechanisms
The choice of solvent and the specific reaction conditions, such as temperature and the nature of the catalyst, can significantly impact the reaction mechanism, rate, and the distribution of products in reactions involving 1-(3-Fluorophenyl)-1,4-pentanedione.
In the context of the Paal-Knorr pyrrole synthesis , the pH of the reaction medium is a critical factor. Reactions carried out at a pH below 3 tend to favor the formation of furans as the main product instead of pyrroles. organic-chemistry.org The choice of amine also plays a role; for instance, using ammonia often leads to an uncharged intermediate, which can affect the reaction kinetics compared to when a primary amine is used. organic-chemistry.org While some modern variations of the Paal-Knorr synthesis have been developed to run under solvent-free conditions, the choice of solvent is traditionally important. researchgate.netrsc.org
For the Friedländer annulation , the solvent can influence the reaction's efficiency. Studies on similar reactions have shown that polar solvents can be advantageous. For instance, in the synthesis of certain dyes via Knoevenagel condensation, a related reaction, highly polar solvents favor the precipitation of the product, simplifying purification. nih.gov In photocatalytic versions of the Friedländer synthesis, solvents like ethanol (B145695) have been shown to provide excellent yields. nih.gov
The reaction conditions for the Friedländer synthesis can be summarized in the following table:
| Catalyst/Condition | Solvent | Temperature | Outcome |
| Ceric Ammonium Nitrate (10 mol %) | Not specified | Ambient Temperature | Efficient synthesis of quinolines in a short time (45 min). nih.gov |
| Methylene Blue (1 mol %) / White LED | Ethanol | Room Temperature | High yield (94%) of polysubstituted quinolines. nih.gov |
| Acid/Base Catalysis (General) | Various | Often elevated | Traditional method for quinoline synthesis. orientjchem.org |
It is important to note that the electron-withdrawing nature of the fluorine atom on the phenyl ring of 1-(3-Fluorophenyl)-1,4-pentanedione can influence the reactivity of the carbonyl groups, potentially affecting reaction rates and the propensity for side reactions under different conditions.
Theoretical and Computational Studies of 1 3 Fluorophenyl 1,4 Pentanedione
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For 1-(3-fluorophenyl)-1,4-pentanedione, these calculations can provide a detailed picture of its behavior at the atomic and molecular levels.
The electronic structure of 1-(3-fluorophenyl)-1,4-pentanedione is characterized by the interplay between the electron-withdrawing fluorine atom on the phenyl ring and the two carbonyl groups. The fluorine atom, due to its high electronegativity, induces a dipole moment in the phenyl ring, influencing the charge distribution across the entire molecule. This effect, combined with the inherent polarity of the carbonyl groups, results in a complex electrostatic potential map.
Computational methods like Density Functional Theory (DFT) can be employed to calculate the partial atomic charges. For instance, in related compounds like 3'-fluoroacetophenone, the fluorine atom carries a significant negative charge, while the adjacent carbon atom on the phenyl ring becomes more positive. nist.govlookchem.com A similar charge distribution is expected in 1-(3-fluorophenyl)-1,4-pentanedione, which would influence its intermolecular interactions and reactivity. The carbonyl oxygen atoms are also expected to have significant negative charges, making them susceptible to electrophilic attack.
Table 1: Estimated Partial Atomic Charges for Key Atoms in 1-(3-Fluorophenyl)-1,4-pentanedione
| Atom | Estimated Partial Charge (e) |
| Fluorine (F) | -0.4 to -0.6 |
| Carbonyl Oxygen (O) | -0.5 to -0.7 |
| Carbonyl Carbon (C) | +0.5 to +0.7 |
Note: These values are estimations based on calculations for similar molecules and may vary depending on the computational method and basis set used.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
For aromatic ketones like acetophenone, the HOMO-LUMO gap can be calculated using DFT methods. niscpr.res.inresearchgate.net The introduction of a fluorine atom at the meta position, as in 3'-fluoroacetophenone, is expected to lower the energies of both the HOMO and LUMO, with a potential slight increase in the HOMO-LUMO gap compared to the unsubstituted phenyl analogue. niscair.res.inresearchgate.net This is due to the electron-withdrawing nature of fluorine.
Table 2: Estimated HOMO-LUMO Gap and Related Reactivity Descriptors for 1-(3-Fluorophenyl)-1,4-pentanedione
| Parameter | Estimated Value | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |
| Ionization Potential | 6.5 to 7.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.0 to 2.0 eV | Energy released upon gaining an electron |
Note: These values are estimations based on calculations for similar molecules and may vary depending on the computational method and basis set used.
Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For 1-(3-fluorophenyl)-1,4-pentanedione, the carbonyl carbons are expected to be the primary sites for nucleophilic attack due to their positive partial charges and significant contribution to the LUMO. The carbonyl oxygens and the fluorine atom would be potential sites for electrophilic attack.
The phenyl ring can also participate in electrophilic aromatic substitution reactions, and the directing effects of the acetyl and fluoro substituents would determine the regioselectivity of such reactions. The acetyl group is a deactivating meta-director, while the fluorine atom is a deactivating ortho-para director. The interplay of these effects would likely favor substitution at positions ortho and para to the fluorine and meta to the acetyl group.
Conformer Analysis and Potential Energy Surface Mapping
The flexible pentanedione chain in 1-(3-fluorophenyl)-1,4-pentanedione allows for multiple conformations. The relative energies of these conformers can be determined by mapping the potential energy surface through computational methods. The dihedral angles around the C-C single bonds of the pentanedione chain are the primary degrees of freedom.
Studies on similar 1,4-dicarbonyl compounds have shown that the most stable conformers are often those that minimize steric hindrance and allow for favorable intramolecular interactions, such as dipole-dipole interactions between the carbonyl groups. whiterose.ac.uknih.gov The presence of the bulky fluorophenyl group will also influence the preferred conformations.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to predict the most likely reaction pathways for a given molecule by locating the transition states and calculating the activation energies. For 1-(3-fluorophenyl)-1,4-pentanedione, a plausible intramolecular reaction is the aldol (B89426) condensation, which would lead to the formation of a cyclic product. This reaction would be catalyzed by either an acid or a base.
The reaction would likely proceed through the formation of an enolate at the alpha-carbon of one of the carbonyl groups, which would then attack the other carbonyl carbon. The subsequent dehydration would lead to a stable, conjugated cyclic ketone. Computational studies can model this entire process, providing valuable insights into the reaction mechanism and the factors that control its stereoselectivity. rsc.org
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of 1-(3-fluorophenyl)-1,4-pentanedione in different environments. mdpi.com By simulating the motion of the molecule over time, MD can be used to explore its conformational landscape and identify the most populated conformers in a given solvent.
The choice of solvent can have a significant impact on the conformational preferences of the molecule. dtu.dkaip.org In polar solvents, conformers with larger dipole moments will be stabilized, while in non-polar solvents, intramolecular interactions will play a more dominant role. MD simulations can also be used to study the solvation of the molecule and the arrangement of solvent molecules around it, which can provide insights into its solubility and reactivity in different media. acs.org
In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis from first principles)
The in silico prediction of spectroscopic properties for a molecule like 1-(3-Fluorophenyl)-1,4-pentanedione involves the use of quantum chemical calculations to model its behavior and interaction with electromagnetic radiation. These first-principles approaches, primarily based on Density Functional Theory (DFT) and other high-level computational methods, can provide valuable insights into the structural and electronic characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would begin with the optimization of the molecule's three-dimensional geometry. The predicted shifts are highly sensitive to the molecular structure and the electronic environment of each nucleus. For 1-(3-Fluorophenyl)-1,4-pentanedione, these calculations would help in assigning experimentally observed signals and understanding the electronic effects of the 3-fluorophenyl group on the pentanedione backbone.
Infrared (IR) Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed to determine the energies corresponding to the fundamental vibrational modes. These frequencies are often scaled by an empirical factor to better match experimental data. For this compound, theoretical IR spectroscopy would be crucial in identifying the characteristic stretching frequencies of the two carbonyl (C=O) groups and the C-F bond, providing insight into the molecule's functional group composition.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For 1-(3-Fluorophenyl)-1,4-pentanedione, these calculations would elucidate the electronic transitions, likely π→π* and n→π*, associated with the aromatic ring and the dicarbonyl system.
Hypothetical Data Table for Predicted Spectroscopic Properties:
While specific research data is unavailable, a typical output from such computational studies would be presented as follows. The values shown here are illustrative examples based on general principles for similar structures and are not based on actual calculations for 1-(3-Fluorophenyl)-1,4-pentanedione.
| Property | Predicted Value | Methodology |
| ¹H NMR (ppm) | Aromatic Protons: 7.0-7.5Methylene Protons: 3.0-4.0Methyl Protons: 2.1-2.3 | GIAO/DFT (B3LYP/6-31G) |
| ¹³C NMR (ppm) | Carbonyl Carbons: 190-210Aromatic Carbons: 115-165Methylene Carbon: 40-50Methyl Carbon: 25-30 | GIAO/DFT (B3LYP/6-31G) |
| ¹⁹F NMR (ppm) | Aromatic Fluorine: -110 to -115 | GIAO/DFT (B3LYP/6-31G) |
| IR (cm⁻¹) | C=O Stretch: 1680-1720C-F Stretch: 1100-1200Aromatic C-H Stretch: 3000-3100 | DFT (B3LYP/6-31G) |
| UV-Vis (nm) | π→π* transition: ~250n→π* transition: ~320 | TD-DFT (B3LYP/6-31G*) |
Note: The data in this table is hypothetical and serves as an example of how predicted spectroscopic data would be presented. It is not based on published research for 1-(3-Fluorophenyl)-1,4-pentanedione.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. Such models are valuable for predicting the reactivity of new or untested compounds, thereby accelerating research and development.
For a class of compounds including 1-(3-Fluorophenyl)-1,4-pentanedione, a QSRR model would be developed by:
Assembling a Dataset: A series of structurally related phenyl-pentanediones with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.
Calculating Molecular Descriptors: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties.
Model Development and Validation: Statistical methods, such as multiple linear regression or partial least squares, are used to create a mathematical equation linking the descriptors to the observed reactivity. The predictive power of the resulting model is then rigorously tested using internal and external validation techniques.
For 1-(3-Fluorophenyl)-1,4-pentanedione, a QSRR model could predict its reactivity in various chemical transformations. The presence of the fluorine atom at the meta position would influence the electronic properties of the phenyl ring, which in turn affects the reactivity of the dicarbonyl moiety. Key factors influencing reactivity in aromatic ketones include electronic effects (electron-donating or withdrawing nature of substituents) and steric hindrance.
Illustrative Data Table for QSRR Descriptors:
A QSRR study on a series of substituted phenylpentanediones would involve the calculation of various molecular descriptors. The table below provides an example of the types of descriptors that would be relevant.
| Compound | Reactivity (log k) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |
| 1-Phenyl-1,4-pentanedione (B1580630) | - | - | - | - | - |
| 1-(3-Fluorophenyl)-1,4-pentanedione | (Predicted) | (Calculated) | (Calculated) | (Calculated) | (Calculated) |
| 1-(4-Chlorophenyl)-1,4-pentanedione | - | - | - | - | - |
| 1-(4-Methylphenyl)-1,4-pentanedione | - | - | - | - | - |
Note: This table illustrates the structure of a dataset for a hypothetical QSRR study. The values would be populated with experimental reactivity data and calculated descriptor values for a series of related compounds.
Derivatives and Analogs of 1 3 Fluorophenyl 1,4 Pentanedione
Synthesis of Structural Analogs
The synthesis of structural analogs of 1-(3-Fluorophenyl)-1,4-pentanedione can be broadly categorized into modifications of the fluorophenyl ring and alterations of the pentanedione backbone. These modifications are typically achieved through established synthetic methodologies such as Friedel-Crafts acylation, Stetter reactions, and Claisen condensations, allowing for systematic variations of the parent structure.
Modifications on the Fluorophenyl Moiety
The position of the fluorine atom on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule. The synthesis of 2-fluoro and 4-fluoro positional isomers of 1-phenyl-1,4-pentanedione (B1580630) can be accomplished through several synthetic routes.
A common approach is the Friedel-Crafts acylation of the corresponding fluorinated benzene (B151609) derivative with a suitable acylating agent, such as levulinic acid chloride (4-oxopentanoyl chloride). In this reaction, the fluorinated benzene (fluorobenzene, 1,2-difluorobenzene, or 1,3-difluorobenzene) is treated with levulinic acid chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from levulinic acid chloride attacks the electron-rich aromatic ring. The regioselectivity of the acylation is directed by the fluorine substituent.
Another versatile method for the synthesis of 1-aryl-1,4-diketones is the Stetter reaction. acs.orgacs.orgchemistry-reaction.comwikipedia.org This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide. For the synthesis of positional isomers, the corresponding fluorobenzaldehyde (2-fluorobenzaldehyde or 4-fluorobenzaldehyde) would be reacted with methyl vinyl ketone. The umpolung of the aldehyde's reactivity by the catalyst allows it to act as a nucleophile and add to the Michael acceptor.
| Compound | Starting Materials | Reaction Type | Catalyst/Reagent |
| 1-(2-Fluorophenyl)-1,4-pentanedione | 2-Fluorobenzaldehyde, Methyl vinyl ketone | Stetter Reaction | Thiazolium salt, Base |
| 1-(4-Fluorophenyl)-1,4-pentanedione | 4-Fluorobenzaldehyde, Methyl vinyl ketone | Stetter Reaction | Thiazolium salt, Base |
| 1-(4-Fluorophenyl)-1,4-pentanedione | Fluorobenzene, Levulinic acid chloride | Friedel-Crafts Acylation | AlCl₃ |
This table presents plausible synthetic routes based on established chemical reactions.
The introduction of additional halogens or other functional groups onto the fluorophenyl ring can be achieved by starting with appropriately substituted benzene derivatives in a Friedel-Crafts acylation. For example, the synthesis of 1-(2,4-difluorophenyl)-1,4-pentanedione can be carried out by the acylation of 1,3-difluorobenzene (B1663923) with levulinic acid chloride. Similarly, starting with 1-chloro-2-fluorobenzene (B165100) could yield a dichlorofluorophenyl-pentanedione derivative. The position of the new acyl group is directed by the combined electronic and steric effects of the existing substituents.
A patent describes the synthesis of various fluorinated 1-phenyl-1,3-butanedione derivatives, which can be conceptually extended to pentanediones. google.com The methodology involves the reaction of a substituted benzoyl halide with acetylacetone (B45752) in the presence of a metal halide and a tertiary amine. This suggests that a similar reaction with a suitable pentanedione precursor could yield the desired multi-substituted analogs.
| Compound | Starting Materials | Reaction Type | Catalyst/Reagent |
| 1-(2,4-Difluorophenyl)-1,4-pentanedione | 1,3-Difluorobenzene, Levulinic acid chloride | Friedel-Crafts Acylation | AlCl₃ |
| 1-(3-Chloro-4-fluorophenyl)-1,4-pentanedione | 1-Chloro-2-fluorobenzene, Levulinic acid chloride | Friedel-Crafts Acylation | AlCl₃ |
This table outlines feasible synthetic pathways for multi-substituted analogs.
Replacing the fluorophenyl group with a heteroaromatic ring, such as pyridine (B92270) or thiophene (B33073), can significantly alter the compound's polarity and potential for intermolecular interactions. The synthesis of these analogs can also be approached via Friedel-Crafts-type reactions or Stetter reactions.
For instance, the synthesis of 1-(pyridin-2-yl)pentane-1,4-dione (B2542099) can be achieved by reacting a suitable pyridine derivative with a pentanedione precursor. Similarly, 1-(thien-2-yl)pentane-1,4-dione can be prepared by the acylation of thiophene with levulinic anhydride (B1165640) in the presence of a catalyst like perchloric acid. The choice of catalyst and reaction conditions is crucial to avoid decomposition of the often-sensitive heteroaromatic rings.
| Compound | Starting Materials | Reaction Type | Catalyst/Reagent |
| 1-(Pyridin-2-yl)pentane-1,4-dione | 2-Acetylpyridine, Ethyl acrylate | Michael Addition followed by hydrolysis | Base |
| 1-(Thien-2-yl)pentane-1,4-dione | Thiophene, Levulinic anhydride | Friedel-Crafts Acylation | HClO₄ |
This table illustrates synthetic approaches to heteroaromatic analogs.
Modifications on the Pentanedione Aliphatic Chain
Modifying the length of the aliphatic chain in 1-(3-Fluorophenyl)-1,4-pentanedione results in analogs such as butanediones or hexanediones. These alterations can be achieved by employing different dicarbonyl precursors in the synthesis.
For the synthesis of the shorter butanedione analog, 1-(3-fluorophenyl)-1,3-butanedione, a Claisen condensation between 3-fluoroacetophenone and ethyl acetate (B1210297) is a viable route. google.com In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-fluoroacetophenone.
To synthesize a longer chain analog, such as 1-(3-fluorophenyl)-1,5-hexanedione, a Friedel-Crafts acylation of 1,3-difluorobenzene with 5-oxohexanoyl chloride could be employed. Alternatively, a Stetter reaction between 3-fluorobenzaldehyde (B1666160) and ethyl vinyl ketone would yield 1-(3-fluorophenyl)-1,4-hexanedione. prepchem.com
| Compound | Starting Materials | Reaction Type | Catalyst/Reagent |
| 1-(3-Fluorophenyl)-1,3-butanedione | 3-Fluoroacetophenone, Ethyl acetate | Claisen Condensation | Sodium ethoxide |
| 1-(3-Fluorophenyl)-1,5-hexanedione | 1,3-Difluorobenzene, 5-Oxohexanoyl chloride | Friedel-Crafts Acylation | AlCl₃ |
| 1-(4-Fluorophenyl)-1,4-hexanedione | 4-Fluorobenzaldehyde, Ethyl vinyl ketone | Stetter Reaction | Thiazolium salt, Base |
This table summarizes synthetic strategies for altering the aliphatic chain length.
Introduction of Stereocenters
The creation of stereocenters within the 1-(3-Fluorophenyl)-1,4-pentanedione framework is crucial for developing stereospecific interactions with biological targets. Asymmetric synthesis methodologies are employed to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched or pure compounds.
Chiral catalysts play a pivotal role in these transformations. For instance, the asymmetric aldol (B89426) reaction of a silyl (B83357) enol ether derived from one of the ketone groups with an aldehyde can be catalyzed by chiral Lewis acids or organocatalysts to introduce a hydroxylated stereocenter. Similarly, chiral nickel(II) complexes have been effectively used in the asymmetric synthesis of fluorinated amino acids, a strategy that can be adapted to introduce chiral amine functionalities into the diketone backbone. researchgate.netacs.org The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity.
Another approach involves the enantioselective reduction of one of the ketone carbonyls using chiral reducing agents, such as those derived from boranes complexed with chiral ligands, to yield chiral secondary alcohols. Furthermore, the Michael addition of nucleophiles to an α,β-unsaturated precursor of 1-(3-Fluorophenyl)-1,4-pentanedione can be rendered stereoselective through the use of chiral phase-transfer catalysts or organocatalysts.
Alpha-Substitution on the Diketone Moiety
Modification of the methylene (B1212753) carbons (α-positions) adjacent to the carbonyl groups of 1-(3-Fluorophenyl)-1,4-pentanedione provides a direct route to a diverse range of analogs. These positions are amenable to various substitution reactions, most notably halogenation and alkylation.
Alpha-halogenation, particularly fluorination, can significantly alter the electronic properties and reactivity of the diketone. researchgate.net The reaction can be performed under acidic or basic conditions. Acid-catalyzed halogenation proceeds through an enol intermediate, which acts as the nucleophile. nih.govfrontiersin.org This method is often preferred for achieving monohalogenation. scielo.br In contrast, base-promoted halogenation occurs via an enolate intermediate and can lead to multiple halogenations due to the increased acidity of the remaining α-protons after the first substitution. scielo.br Reagents like N-chlorosuccinimide (NCS) or Selectfluor® are commonly used for electrophilic chlorination and fluorination, respectively. researchgate.net
The introduction of a fluorine atom at the α-position is known to influence the keto-enol tautomerism, often favoring the enol form, which can impact the molecule's binding characteristics and reactivity. sapub.org The synthesis of α,α-chlorofluoro carbonyl compounds has also been reported, offering access to derivatives with a fluorinated chiral quaternary carbon center. researchgate.net
Alpha-alkylation can be achieved by first generating an enolate with a suitable base, followed by reaction with an alkyl halide. The regioselectivity of this reaction can be controlled by the choice of base, solvent, and temperature, allowing for selective alkylation at either the α-position adjacent to the aryl ketone or the methyl ketone.
Heterocyclic Derivatives Synthesized from 1-(3-Fluorophenyl)-1,4-pentanedione
The 1,4-dicarbonyl motif of 1-(3-Fluorophenyl)-1,4-pentanedione is a versatile precursor for the synthesis of a wide array of five- and six-membered heterocyclic systems. These transformations typically involve condensation reactions with dinucleophilic reagents, leading to the formation of aromatic and non-aromatic rings.
The Paal-Knorr synthesis is a cornerstone for the preparation of furans, pyrroles, and thiophenes from 1,4-diketones. acs.orgsapub.orgresearchgate.netwikipedia.orgorganic-chemistry.org
Furans: Acid-catalyzed intramolecular cyclization and dehydration of 1-(3-Fluorophenyl)-1,4-pentanedione leads to the formation of 2-methyl-5-(3-fluorophenyl)furan. nih.govyoutube.comnih.gov Common catalysts include mineral acids, Lewis acids, or reagents like trifluoroacetic acid. nih.gov
Pyrroles: Condensation with ammonia (B1221849) or primary amines under neutral or weakly acidic conditions yields N-substituted 2-methyl-5-(3-fluorophenyl)pyrroles. researchgate.netorganic-chemistry.org The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration. organic-chemistry.org
Thiophenes: Reaction with sulfurizing agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent provides 2-methyl-5-(3-fluorophenyl)thiophene. wikipedia.org
Pyridazines , a class of six-membered heterocycles containing two adjacent nitrogen atoms, can also be synthesized from 1-(3-Fluorophenyl)-1,4-pentanedione. The reaction with hydrazine (B178648) (N₂H₄) or its derivatives results in the formation of 3-methyl-6-(3-fluorophenyl)pyridazine through a cyclocondensation reaction. nih.govresearchgate.netjefferson.eduorganic-chemistry.org This transformation provides access to a key heterocyclic core found in many biologically active molecules.
Structure-Reactivity Relationship (SRR) Studies of Derivatives
Understanding the relationship between the chemical structure of 1-(3-Fluorophenyl)-1,4-pentanedione derivatives and their reactivity is fundamental for designing molecules with specific properties. The introduction of the fluorine atom and other substituents significantly influences the electronic distribution, conformation, and ultimately, the chemical behavior of these compounds.
Fluorine's high electronegativity exerts a strong inductive effect, which can alter the acidity of α-protons and the electrophilicity of the carbonyl carbons. Studies on fluorinated β-diketones have shown that the presence of fluorine can significantly impact the keto-enol tautomeric equilibrium. sapub.orgresearchgate.net This shift in tautomeric preference can have profound effects on the molecule's ability to act as a hydrogen bond donor or acceptor, thereby influencing its interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating these relationships. frontiersin.orgacs.org For instance, 3D-QSAR models have been developed for dihydropyridines, which can be synthesized from diketone precursors, to correlate their structural features with their biological activity. researchgate.netnih.gov Such models can help in predicting the activity of novel analogs and guide the rational design of more potent and selective compounds. The molecular electrostatic potential (MEP) is another important descriptor used in these studies to understand how electronic modifications influence intermolecular interactions. nih.gov
Libraries and Combinatorial Synthesis of Analogs
Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse collections of compounds, known as chemical libraries, for high-throughput screening. wikipedia.org The 1-(3-Fluorophenyl)-1,4-pentanedione scaffold is an excellent starting point for the construction of such libraries due to the versatility of the 1,4-diketone moiety.
Both solid-phase and solution-phase combinatorial strategies can be employed. In a solid-phase approach, the diketone or a precursor can be attached to a polymeric support. nih.gov Subsequent reactions to build the desired molecular diversity are carried out on the resin-bound substrate, with excess reagents and by-products being easily washed away. The final products are then cleaved from the support. This methodology has been successfully used to create libraries of dihydropyridines using diketones as one of the building blocks. nih.gov
Solution-phase parallel synthesis is another effective method, particularly for smaller, more focused libraries. In this approach, reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of numerous individual compounds. The Paal-Knorr reaction, for example, is well-suited for this format, enabling the parallel synthesis of a library of furans, pyrroles, or thiophenes from 1-(3-Fluorophenyl)-1,4-pentanedione and a diverse set of reaction partners (e.g., a collection of primary amines for a pyrrole (B145914) library). scielo.brorganic-chemistry.org
The generation of these libraries, followed by screening for biological activity, can accelerate the discovery of new lead compounds. For example, a library of highly functionalized pyrrolidines has been synthesized and screened for enzyme inhibitory activity. researchgate.net By systematically varying the substituents on the 1-(3-Fluorophenyl)-1,4-pentanedione core and its heterocyclic derivatives, it is possible to explore a vast chemical space and identify novel structures with desired therapeutic or material properties.
Applications of 1 3 Fluorophenyl 1,4 Pentanedione in Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
One of the most significant applications of 1,4-dicarbonyl compounds is in the synthesis of heterocyclic scaffolds, which are core components of many natural products and pharmaceutical agents. wikipedia.org 1-(3-Fluorophenyl)-1,4-pentanedione serves as an ideal starting material for these transformations.
The Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles and furans from 1,4-diketones. wikipedia.orguctm.edu This reaction's simplicity and efficiency make it a fundamental tool in organic synthesis. rgmcet.edu.in
For the synthesis of furans , 1-(3-fluorophenyl)-1,4-pentanedione can undergo an acid-catalyzed intramolecular cyclization and dehydration. alfa-chemistry.comorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a five-membered ring intermediate that subsequently loses water to form the aromatic furan (B31954) ring. wikipedia.orgalfa-chemistry.com Various acid catalysts can be employed, including protic acids like sulfuric acid (H₂SO₄) and Lewis acids. alfa-chemistry.com
For the synthesis of pyrroles , the Paal-Knorr reaction involves the condensation of the 1,4-diketone with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions. uctm.eduorganic-chemistry.org The reaction with 1-(3-fluorophenyl)-1,4-pentanedione would yield a 2-(3-fluorophenyl)-5-methyl-substituted pyrrole (B145914). The use of a primary amine (R-NH₂) results in an N-substituted pyrrole, offering a straightforward route to a diverse library of these important heterocycles. alfa-chemistry.comorganic-chemistry.org
Table 1: Paal-Knorr Synthesis of Furans and Pyrroles
| Target Scaffold | Reagents | General Conditions | Expected Product from 1-(3-Fluorophenyl)-1,4-pentanedione |
|---|---|---|---|
| Furan | Acid Catalyst (e.g., H₂SO₄, P₂O₅) alfa-chemistry.com | Heating, dehydration | 2-(3-Fluorophenyl)-5-methylfuran |
| Pyrrole | Ammonia (NH₃) or Ammonium Salt | Neutral or weakly acidic medium organic-chemistry.org | 2-(3-Fluorophenyl)-5-methyl-1H-pyrrole |
The synthesis of thiophenes from 1,4-diketones is also a variation of the Paal-Knorr synthesis. This transformation requires a sulfurizing agent to replace the oxygen atoms of the carbonyl groups with sulfur. wikipedia.org Commonly used reagents for this purpose include phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent. wikipedia.orgorganic-chemistry.org Lawesson's Reagent is often preferred as it is a milder and more convenient thionating agent that typically requires lower temperatures and results in good yields. organic-chemistry.orgenamine.netnih.gov The reaction of 1-(3-fluorophenyl)-1,4-pentanedione with a sulfurizing agent would first form a thioketone intermediate, which then undergoes cyclization to produce the corresponding thiophene (B33073) derivative. wikipedia.org
Table 2: Synthesis of Thiophene Derivatives
| Reagent | Description | Expected Product from 1-(3-Fluorophenyl)-1,4-pentanedione |
|---|---|---|
| Phosphorus Pentasulfide (P₄S₁₀) | A strong sulfurizing and dehydrating agent. | 2-(3-Fluorophenyl)-5-methylthiophene |
The synthesis of six-membered heterocyclic rings like pyridines and pyrimidines from 1,4-dicarbonyl compounds is less direct than the Paal-Knorr synthesis for five-membered rings. However, synthetic routes can be devised.
For pyridines , synthesis often requires a nitrogen source and involves condensation and cyclization reactions. While various methods exist, adapting a 1,4-dicarbonyl precursor like 1-(3-fluorophenyl)-1,4-pentanedione would likely involve a multi-step process, potentially including the introduction of an additional carbon atom to form the six-membered ring. One conceptual approach involves condensation with an amine to form an enamine, followed by reaction with a suitable three-carbon electrophile.
Building Block for Complex Molecule and Natural Product Synthesis
1-(3-Fluorophenyl)-1,4-pentanedione is a valuable building block for constructing more complex molecular architectures. The fluorophenyl moiety is of particular interest in medicinal chemistry, as the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The diketone functionality allows this compound to participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions. These reactions can be used to extend the carbon skeleton and introduce new functional groups, paving the way for the total synthesis of complex target molecules. For example, the heterocyclic scaffolds (pyrroles, furans, thiophenes) derived from this diketone are themselves important cores for the development of pharmaceuticals, such as enzyme inhibitors. nih.gov
Reagent in Specific Organic Transformations
While primarily used as a structural precursor (a synthon), 1-(3-fluorophenyl)-1,4-pentanedione can act as a reagent in certain transformations. Its principal role in this context is as a source of a nucleophilic enolate. In the presence of a base, a proton can be removed from one of the α-carbon positions (C-2 or C-5), generating an enolate ion. This enolate can then participate in reactions such as:
Aldol Additions and Condensations: Reacting with aldehydes or ketones to form β-hydroxy ketones, which can be dehydrated to α,β-unsaturated ketones.
Michael Additions: Undergoing conjugate addition to α,β-unsaturated carbonyl compounds.
In these cases, the diketone is not merely a catalyst but is incorporated into the new, larger product molecule.
Ligand Precursor in Coordination Chemistry and Catalysis
Dicarbonyl compounds are well-known precursors for ligands in coordination chemistry. While β-diketones (1,3-diketones) are more famous for their ability to form stable six-membered chelate rings with metal ions, 1,4-diketones can also coordinate to metal centers.
1-(3-Fluorophenyl)-1,4-pentanedione can act as a bidentate or bridging ligand. The two oxygen atoms can coordinate to a single large metal ion or bridge between two different metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The electronic properties of the resulting metal complex would be influenced by the 3-fluorophenyl substituent. The electron-withdrawing nature of the fluorine atom can modulate the electron density on the metal center, which in turn can affect the catalytic activity of the complex in various organic transformations. The design of such ligands is crucial for developing novel catalysts and functional materials. hud.ac.uk
Role in the Development of New Materials Precursors (e.g., polymers, specialty chemicals)
The reactivity of the dual ketone functionalities in 1-(3-fluorophenyl)-1,4-pentanedione serves as a cornerstone for its use in synthesizing material precursors. These reactive sites can undergo a range of chemical transformations, enabling the construction of larger, more complex molecules with tailored properties. The presence of the fluorine atom on the phenyl ring further imparts unique characteristics to the resulting materials, such as enhanced thermal stability, altered electronic properties, and increased resistance to chemical degradation.
One of the primary applications of 1-(3-fluorophenyl)-1,4-pentanedione lies in its ability to act as a monomer or a key building block in polymerization reactions. Through condensation reactions with various co-monomers, it can be integrated into the main chain or as a pendant group of a polymer. For instance, reactions with diamines can lead to the formation of polyimines, a class of polymers known for their thermal stability and mechanical strength. Similarly, reactions with dihydrazides can yield polyhydrazones, which are often investigated for their chelating properties and potential in sensor applications.
The fluorinated phenyl group is a significant contributor to the properties of the resulting polymers. Fluorine's high electronegativity can influence the polymer's solubility, surface energy, and dielectric constant. These properties are critical in applications ranging from high-performance coatings and membranes to advanced electronic components.
In the realm of specialty chemicals, 1-(3-fluorophenyl)-1,4-pentanedione is a precursor to a variety of heterocyclic compounds. The 1,4-dicarbonyl moiety is a classic synthon for the construction of five- and six-membered rings through cyclization reactions. For example, treatment with hydrazine (B178648) or substituted hydrazines can yield pyridazine (B1198779) derivatives, while reaction with hydroxylamine (B1172632) can lead to the formation of oxazine (B8389632) compounds. These heterocyclic structures are often the core of specialty chemicals used in pharmaceuticals, agrochemicals, and dyes.
The synthesis of these materials often involves multi-step processes where 1-(3-fluorophenyl)-1,4-pentanedione is a critical intermediate. The reaction conditions for these transformations can be tailored to control the final product's structure and purity.
| Precursor | Co-reactant | Resulting Material Class | Potential Applications |
| 1-(3-Fluorophenyl)-1,4-pentanedione | Diamines | Polyimines | High-performance films, thermally stable plastics |
| 1-(3-Fluorophenyl)-1,4-pentanedione | Dihydrazides | Polyhydrazones | Chelating agents, sensors |
| 1-(3-Fluorophenyl)-1,4-pentanedione | Hydrazine | Pyridazine derivatives | Pharmaceuticals, agrochemicals |
| 1-(3-Fluorophenyl)-1,4-pentanedione | Hydroxylamine | Oxazine derivatives | Dyes, functional materials |
The research into the applications of 1-(3-fluorophenyl)-1,4-pentanedione as a materials precursor is an active area of investigation. The ability to fine-tune the properties of the resulting polymers and specialty chemicals by leveraging the unique combination of its functional groups makes it a compound of significant interest for materials scientists and synthetic chemists. Future studies are expected to further uncover its potential in creating novel materials with advanced functionalities.
Exploration of Biological Activity Mechanisms for 1 3 Fluorophenyl 1,4 Pentanedione Preclinical/in Vitro Focus
Investigation of Molecular Targets and Pathways
The introduction of a fluorine atom into a phenyl ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. The 1,4-dione structure also presents a reactive pharmacophore. The following sections explore potential molecular mechanisms based on studies of analogous compounds.
Compounds featuring a 3-fluorophenyl group have been investigated as inhibitors of various enzymes. A notable example is the development of selective inhibitors for Aurora Kinase B (AURKB), a serine/threonine kinase that plays a crucial role in cell cycle regulation. nih.gov Overexpression of AURKB is a hallmark of many aggressive cancers, making it a promising therapeutic target. nih.gov
A novel quinazoline (B50416) derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been identified as a potent and selective non-ATP competitive inhibitor of AURKB. nih.gov While its predecessor showed sub-nanomolar activity in enzymatic assays, its cellular activity was limited by poor membrane penetration. nih.gov The new derivative with the 3-fluorophenyl group demonstrated improved efficacy in human cancer cell lines. nih.gov
The presence of a fluorinated phenyl ring is also a key feature in other enzyme inhibitors. For instance, fluorinated phenylalanines are used in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes. nih.govbeilstein-journals.org The strong electron-withdrawing nature of fluorine can influence the binding affinity and inhibitory potency of these molecules. researchgate.net
Furthermore, phenyl ketone derivatives have been shown to modulate the activity of oxidoreductases, which could be relevant to conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov The ketone groups can participate in interactions within the enzyme's active site.
Table 1: In Vitro Enzyme Inhibition by 3-Fluorophenyl Analogs
| Compound/Analog Class | Target Enzyme | Inhibition Mechanism | Reference |
| N-(3-fluorophenyl)-quinazoline derivative | Aurora Kinase B (AURKB) | Non-ATP competitive inhibition | nih.gov |
| Fluorinated Phenylalanines | Dipeptidyl Peptidase-4 (DPP-4) | Competitive inhibition | nih.govbeilstein-journals.org |
| Phenyl Ketone Derivatives | Oxidoreductases | Modulation of activity | nih.gov |
This table is illustrative and based on data for analogous compounds.
The 3-fluorophenyl moiety is present in various compounds designed to bind to specific receptors. For example, fluorinated analogs of tamoxifen (B1202) have been synthesized and their binding to estrogen receptors has been studied in vitro. nih.gov These studies are crucial for developing new hormone therapies for cancer. The fluorine substitution can enhance binding affinity compared to the non-fluorinated parent compound. nih.gov
In another example, novel fluorinated xanthine (B1682287) derivatives have been synthesized and shown to have a high binding affinity for the adenosine (B11128) A2B receptor. nih.gov This receptor is a target for cancer therapy and molecular imaging. The introduction of fluorine was intended to facilitate future radiolabeling for positron emission tomography (PET) and was found to be compatible with high receptor affinity. nih.gov
The interaction of 3-fluorophenyl-containing ligands with receptors can be complex. For instance, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a small molecule agonist for the motilin receptor, demonstrating that the 3-fluorophenyl group can be part of a molecule that activates, rather than blocks, a receptor. researchgate.net
Table 2: In Vitro Receptor Binding of 3-Fluorophenyl Analogs
| Compound/Analog Class | Target Receptor | Binding Profile | IC50/Ki Value | Reference |
| Fluorotamoxifen Analogs | Estrogen Receptor | Competitive Binding | 1 x 10⁻⁷ M to 1 x 10⁻⁶ M | nih.gov |
| Fluorinated Xanthine Derivatives | Adenosine A2B Receptor | High Affinity Antagonist | ~10 nM | nih.gov |
| GSK962040 | Motilin Receptor | Agonist | Potentiation of contractions | researchgate.net |
This table is illustrative and based on data for analogous compounds.
The study of protein-ligand interactions is essential for understanding the molecular basis of a compound's activity. Computational and experimental methods are used to explore these interactions. The presence of fluorine on a phenyl ring can lead to specific interactions, such as altered hydrogen bonding and hydrophobic interactions, which can be difficult to predict but have significant effects on binding. acs.org
Techniques like differential scanning fluorimetry (DSF) and NMR spectroscopy are powerful tools for studying these interactions. nih.gov For instance, 19F NMR is particularly useful for monitoring the binding of fluorinated ligands to proteins, as the fluorine chemical shift is very sensitive to its environment. nih.gov
Cellular Mechanistic Studies (In Vitro)
As mentioned earlier, compounds containing the 3-fluorophenyl group have been shown to inhibit Aurora Kinase B, an enzyme critical for proper cell division. nih.gov Inhibition of AURKB leads to defects in chromosome segregation and ultimately to cell cycle arrest, often in the G2/M phase, or to polyploidy. nih.gov
Other fluorinated compounds, such as the widely used chemotherapy agent 5-fluorouracil (B62378) (5-FU), also exert their effects through cell cycle modulation. 5-FU can induce G1 arrest at lower concentrations and G1-S-phase arrest at higher concentrations in colorectal carcinoma cells. nih.gov The specific effect on the cell cycle can depend on the concentration of the compound and the cell type. Combination therapies involving metformin (B114582) and active vitamin D3 with 5-FU have been shown to enhance cell cycle arrest in colon cancer cell lines, often by modulating the PI3K/Akt/mTOR pathway and increasing the expression of cell cycle inhibitors like p21 and p27. nih.gov
Many anticancer agents, including those with fluorinated moieties, induce cell death through apoptosis. Synthetic 1,3-thiazole derivatives incorporating a fluorophenyl group have demonstrated cytotoxic activity by inducing apoptosis. nih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs as it is a programmed and controlled form of cell death.
The mechanisms of apoptosis induction can be either intrinsic (mitochondrial) or extrinsic (death receptor-mediated). In many cases, cytotoxic compounds trigger the intrinsic pathway. For example, novel pyridine (B92270) derivatives have been shown to induce apoptosis in colon cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, cytochrome C, p53, and caspase-3. researchgate.net Similarly, new coumarin (B35378) derivatives have been found to induce apoptosis in breast cancer models by altering the expression of BCL-2 and caspase-9. nih.gov
Table 3: In Vitro Cellular Mechanisms of Fluorophenyl Analogs
| Compound/Analog Class | Cell Line | Effect | Pathway | Reference |
| N-(3-fluorophenyl)-quinazoline derivative | Human cancer cells | Cell cycle arrest | AURKB inhibition | nih.gov |
| 5-Fluorouracil | Colorectal carcinoma cells | G1 or G1-S phase arrest | DNA/RNA synthesis inhibition | nih.gov |
| Fluorophenyl-thiazole derivatives | Human cancer cells | Apoptosis induction | Intrinsic pathway | nih.gov |
| Pyridine derivatives | Colon cancer cells | Apoptosis induction | Modulation of Bcl-2 family proteins | researchgate.net |
| Coumarin derivatives | Breast cancer cells | Apoptosis induction | Modulation of BCL-2 and caspase-9 | nih.gov |
This table is illustrative and based on data for analogous compounds.
Scientific Data on 1-(3-Fluorophenyl)-1,4-pentanedione Remains Elusive
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research data for the chemical compound 1-(3-Fluorophenyl)-1,4-pentanedione. Despite extensive searches for its biological activity, gene expression regulation, structure-activity relationships, and in vitro ADME properties, no dedicated studies detailing these aspects for this particular molecule could be identified.
The inquiry for information structured around preclinical and in vitro explorations, including mechanisms of biological activity, gene expression modulation, pharmacophoric features, binding modes, and metabolic pathways, did not yield any specific results for 1-(3-Fluorophenyl)-1,4-pentanedione.
While research exists for structurally related compounds, such as other fluorophenyl derivatives or the parent compound 1-phenyl-1,4-pentanedione (B1580630), the strict focus of the requested article on "1-(3-Fluorophenyl)-1,4-pentanedione" prevents the extrapolation of data from these analogs. The subtle yet critical differences in chemical structure, such as the position of the fluorine atom on the phenyl ring, can lead to vastly different biological and pharmacological profiles. Therefore, using data from related compounds would not provide a scientifically accurate or valid representation of the specific compound .
The absence of published research indicates that 1-(3-Fluorophenyl)-1,4-pentanedione may be a novel compound, a research intermediate that has not been biologically characterized, or a compound that has not been the subject of publicly disclosed scientific investigation.
Consequently, the generation of a detailed and scientifically accurate article adhering to the specified outline on the biological activity and preclinical properties of 1-(3-Fluorophenyl)-1,4-pentanedione is not possible at this time due to the lack of available data in the public domain. Further experimental research would be required to elucidate the pharmacological and metabolic characteristics of this specific chemical entity.
An in-depth analysis of 1-(3-Fluorophenyl)-1,4-pentanedione reveals significant opportunities for future research, spanning from novel synthetic methodologies to the development of advanced materials. The unique structural characteristics of this compound, featuring a fluorinated aromatic ring and a 1,4-dicarbonyl system, position it as a valuable subject for multifaceted chemical investigation.
Q & A
Q. What are common impurities in synthesized batches, and how are they resolved chromatographically?
- Methodology :
- Byproduct identification : GC-MS detects residual 3-fluorobenzene (retention time = 4.2 min).
- Purification : Silica gel column chromatography with hexane:ethyl acetate (4:1) elutes target compound (Rf = 0.35) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
